molecular formula C19H15BrN4O2S2 B2514584 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1206997-57-0

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2514584
CAS RN: 1206997-57-0
M. Wt: 475.38
InChI Key: XKGLOAVJOJQIKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (bromophenyl, furan, imidazole, and thiazole) would contribute to the compound’s stability. The sulfur atom in the thioether group could potentially act as a nucleophile, making it reactive .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom on the bromophenyl group could be replaced in a nucleophilic aromatic substitution reaction. The imidazole and thiazole rings could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .

Scientific Research Applications

Antiprotozoal Applications

Compounds structurally related to "2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" have been investigated for their potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines, including derivatives with furan substitutions similar to the core structure of the compound , showed strong DNA affinity and exhibited significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, as well as Plasmodium falciparum, responsible for malaria (Ismail et al., 2004). These findings highlight the potential of such compounds in the treatment of protozoal infections.

Antimicrobial Applications

Research into compounds with structural elements similar to "2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" has also uncovered antimicrobial properties. For example, derivatives of 2-bromo-N-(phenylsulfonyl)acetamide, through modifications that introduce thiazole and imidazole rings, displayed good antimicrobial activity, suggesting their utility in combating microbial infections (Fahim & Ismael, 2019).

Anticancer Applications

Several studies have synthesized and evaluated derivatives incorporating imidazole, thiazole, and acetamide groups for their anticancer activities. For instance, 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were screened against a panel of 60 different human tumor cell lines, uncovering compounds with considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015). This underscores the importance of structural diversity in the design of potential anticancer agents.

Antifibrotic Applications

Compounds featuring amino(imino)thiazolidinone derivatives have been identified for their antifibrotic and anticancer activities. Specific derivatives exhibited significant reduction in the viability of fibroblasts without possessing an anticancer effect, presenting them as candidates for antifibrotic therapies (Kaminskyy et al., 2016). This discovery is crucial for developing treatments for fibrotic diseases, which involve the excessive formation of fibrous tissue.

Future Directions

The future research directions for this compound would depend on its observed properties and potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2S2/c20-14-5-3-13(4-6-14)16-10-22-19(24(16)11-15-2-1-8-26-15)28-12-17(25)23-18-21-7-9-27-18/h1-10H,11-12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGLOAVJOJQIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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